
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a chlorinated pentanoyl chain, and a diazocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate typically involves the reaction of 5-chloropentanoyl chloride with a diazocane derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can produce a variety of substituted diazocane derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diazocane derivatives and chlorinated esters, such as:
- tert-Butyl 5-(5-bromopentanoyl)-1,5-diazocane-1-carboxylate
- tert-Butyl 5-(5-iodopentanoyl)-1,5-diazocane-1-carboxylate
- tert-Butyl 5-(5-fluoropentanoyl)-1,5-diazocane-1-carboxylate
Uniqueness
The presence of the chlorinated pentanoyl chain and the diazocane ring makes it a versatile compound for various chemical and biological studies .
Eigenschaften
Molekularformel |
C16H29ClN2O3 |
|---|---|
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
tert-butyl 5-(5-chloropentanoyl)-1,5-diazocane-1-carboxylate |
InChI |
InChI=1S/C16H29ClN2O3/c1-16(2,3)22-15(21)19-12-6-10-18(11-7-13-19)14(20)8-4-5-9-17/h4-13H2,1-3H3 |
InChI-Schlüssel |
SUVKDMZYDRRNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


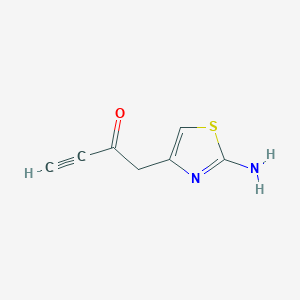
![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)
![tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13224843.png)

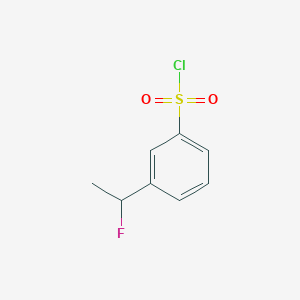
![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)
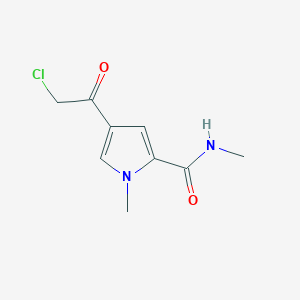



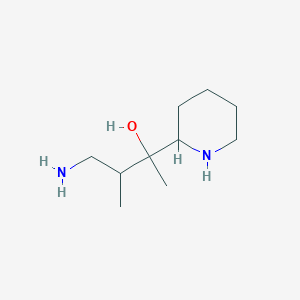
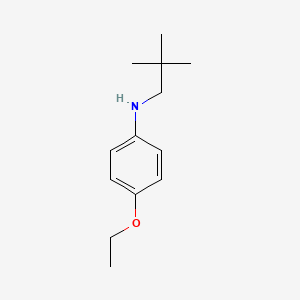
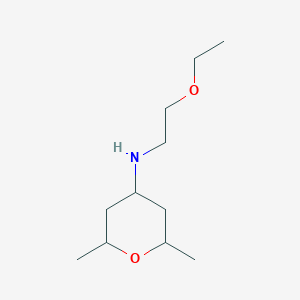
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)
